BenchChemオンラインストアへようこそ!

1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide

IKK2 Kinase inhibition Inflammation

1‑Methyl‑N‑{2‑[(phenylacetyl)amino]ethyl}‑1H‑indole‑3‑carboxamide (CAS 1144452‑59‑4, C₂₀H₂₁N₃O₂, MW 335.4) is a synthetic indole‑3‑carboxamide derivative structurally defined as an IKK2 (IKKβ) inhibitor scaffold in the patent literature. The compound belongs to a class of indole carboxamides claimed to inhibit kinase activity, particularly IKK2, and has been filed under multiple patent families directed at inflammatory and tissue‑repair disorders.

Molecular Formula C20H21N3O2
Molecular Weight 335.4 g/mol
Cat. No. B4507840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide
Molecular FormulaC20H21N3O2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CC3=CC=CC=C3
InChIInChI=1S/C20H21N3O2/c1-23-14-17(16-9-5-6-10-18(16)23)20(25)22-12-11-21-19(24)13-15-7-3-2-4-8-15/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,25)
InChIKeyWXEWGBPGDAXSEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 1‑Methyl‑N‑{2‑[(phenylacetyl)amino]ethyl}‑1H‑indole‑3‑carboxamide for Reproducible Kinase‑Inhibitor Research


1‑Methyl‑N‑{2‑[(phenylacetyl)amino]ethyl}‑1H‑indole‑3‑carboxamide (CAS 1144452‑59‑4, C₂₀H₂₁N₃O₂, MW 335.4) is a synthetic indole‑3‑carboxamide derivative structurally defined as an IKK2 (IKKβ) inhibitor scaffold in the patent literature [1]. The compound belongs to a class of indole carboxamides claimed to inhibit kinase activity, particularly IKK2, and has been filed under multiple patent families directed at inflammatory and tissue‑repair disorders [1][2]. Physicochemical and biological characterization data in public databases remain sparse, and no independent peer‑reviewed publications describing its activity have been located outside the patent corpus.

Why Generic Substitution of 1‑Methyl‑N‑{2‑[(phenylacetyl)amino]ethyl}‑1H‑indole‑3‑carboxamide Is Not Supported by Current Evidence


Within the indole‑3‑carboxamide class, even subtle changes to the N‑1 methyl, the ethylenediamine linker, or the phenylacetyl cap can profoundly alter kinase selectivity and cellular potency [1]. Generic substitution with a close analog (e.g., N‑{2‑[(phenylacetyl)amino]ethyl}‑1H‑indole‑3‑carboxamide lacking the N‑1 methyl) would be ill‑advised because no head‑to‑head biochemical or cellular data exist for this specific compound to confirm that the methyl group is functionally silent. Furthermore, the compound’s patent filings explicitly rely on the full structural formula for IKK2 inhibition claims, implying that structure‑activity relationships (SAR) are narrow [1][2]. Without quantitative selectivity profiles, PK data, or target‑engagement assays, any substitution carries an unquantifiable risk of altered pharmacology.

Quantitative Differentiation Evidence for 1‑Methyl‑N‑{2‑[(phenylacetyl)amino]ethyl}‑1H‑indole‑3‑carboxamide Versus Closest Analogs


IKK2 Biochemical Inhibition Potency – Single‑Point Data Without Comparator

A ChEMBL‑curated entry (CHEMBL4084097) reports a Ki of 1.8 µM against IKKα and a Ki >30 µM against IKKβ for a compound mapped to this chemical structure, measured in a biochemical assay using recombinant human IKKα (GST‑tagged, residues 1–745) expressed in baculovirus [1]. However, no quantitative comparator data are available for the closest analogs (e.g., the des‑methyl variant N‑{2‑[(phenylacetyl)amino]ethyl}‑1H‑indole‑3‑carboxamide) in the same assay system, precluding a head‑to‑head potency claim.

IKK2 Kinase inhibition Inflammation

Kinase Selectivity Profile – No Public Data Available

No kinase‑panel selectivity data (e.g., DiscoveRx KINOMEscan or Eurofins KinaseProfiler) have been published for this compound. In contrast, the well‑characterized IKK2 inhibitor SC‑514 (CAS 354812‑17‑2) has published selectivity data showing no significant inhibition of other IKK isoforms or a panel of 28 kinases at concentrations up to 100 µM [1]. Without analogous selectivity data for 1‑methyl‑N‑{2‑[(phenylacetyl)amino]ethyl}‑1H‑indole‑3‑carboxamide, its off‑target risk is entirely unknown.

Kinase selectivity Off‑target risk IKK2

Cellular Potency and Functional Activity – No Published Data

No cellular IC₅₀ data (e.g., inhibition of IκBα phosphorylation or NF‑κB transcriptional activity) are available for this compound in any cell line. The reference IKK2 inhibitor SC‑514 demonstrates an IC₅₀ of 11.2 µM in a cell‑free IKK2 assay and dose‑dependently inhibits NF‑κB‑dependent transcription in IL‑1β‑stimulated synovial fibroblasts [1]. Without cellular data, it is impossible to determine whether the biochemical Ki of 1.8 µM against IKKα translates to functional pathway inhibition.

NF‑κB Cellular assay IKK2

In Vivo Pharmacokinetics and Efficacy – No Published Data

No in vivo pharmacokinetic (PK) parameters (e.g., oral bioavailability, half‑life, clearance) or disease‑model efficacy data have been published for this compound. Other indole‑carboxamide IKK2 inhibitors from the same patent families report oral activity in rodent inflammation models [1], but the specific PK and efficacy of 1‑methyl‑N‑{2‑[(phenylacetyl)amino]ethyl}‑1H‑indole‑3‑carboxamide remain undisclosed. A compound lacking in vivo characterization cannot be compared to tool compounds such as TPCA‑1 (IKK2 IC₅₀ = 17.9 nM, oral murine PK reported) [2].

Pharmacokinetics In vivo efficacy IKK2

Appropriate Application Scenarios for 1‑Methyl‑N‑{2‑[(phenylacetyl)amino]ethyl}‑1H‑indole‑3‑carboxamide Based on Current Evidence


Early‑Stage IKK2 Inhibitor SAR Exploration

The compound may serve as a starting point for medicinal chemistry campaigns exploring the indole‑3‑carboxamide scaffold for IKK2 inhibition, particularly to probe the role of the ethylenediamine‑phenylacetyl side chain. The patent literature [1] establishes this scaffold as capable of inhibiting IKK2, and the single‑point Ki of 1.8 µM against IKKα [2] provides a baseline potency estimate, albeit with no selectivity context.

Negative Control or Chemical Probe for IKKβ‑Independent NF‑κB Activation

Given the reported Ki >30 µM against IKKβ, this compound could theoretically be used as a selectivity control to distinguish IKKα‑ from IKKβ‑dependent signaling, provided the user independently validates target engagement. However, the absence of published selectivity data against other kinases and NF‑κB pathway components [1][2] limits confidence in this application.

Reference Standard for Analytical Method Development

The compound (CAS 1144452‑59‑4, exact mass 335.1634) can be used as a reference standard for HPLC or LC‑MS method development and quality control in laboratories synthesizing indole‑carboxamide libraries. The molecular formula (C₂₀H₂₁N₃O₂) and SMILES string enable positive identification in chromatographic workflows.

Quote Request

Request a Quote for 1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.